
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, commonly known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells.
Wirkmechanismus
MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells. MALT1 is a protease that cleaves specific substrates involved in various signaling pathways, including NF-κB and JNK. MI-2 binds to the active site of MALT1 and inhibits its protease activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MI-2 has been shown to induce apoptosis in cancer cells by inhibiting the protease activity of MALT1. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and JNK signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MI-2 is its potency and specificity for MALT1. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations of MI-2 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of MI-2. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of potential biomarkers that can be used to predict the response of cancer cells to MI-2 treatment. Additionally, there is a need for further studies to investigate the potential of MI-2 as a therapeutic agent in combination with other chemotherapy and radiotherapy agents.
Synthesemethoden
The synthesis of MI-2 involves a multi-step process that includes the condensation of 2-bromoethylamine hydrobromide with 3-nitrobenzaldehyde to form an imine intermediate. The imine is then reduced to form the corresponding amine, which is further reacted with 2-(m-tolylthio)acetic acid to form MI-2. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. MI-2 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-5-4-6-18(13-17)24-22(27)16-30-21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-29-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMFLJPYQPXQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

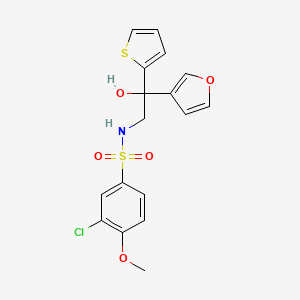
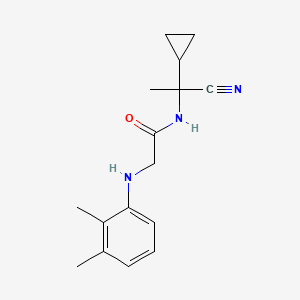
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
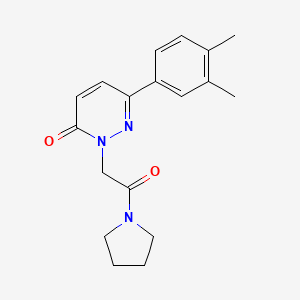
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
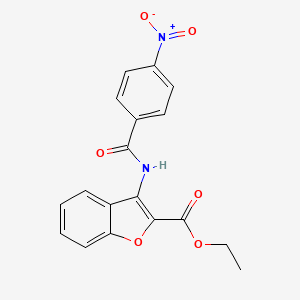
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
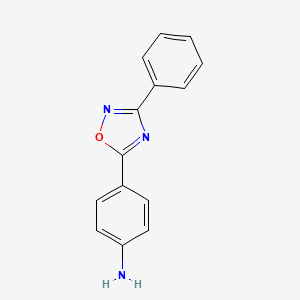
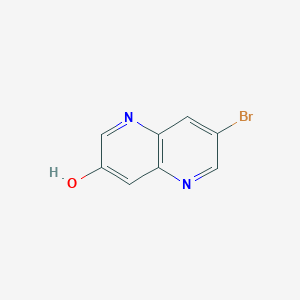
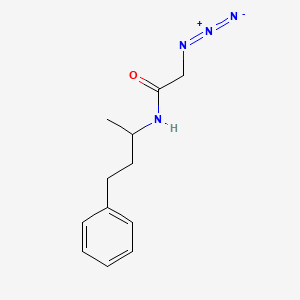
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
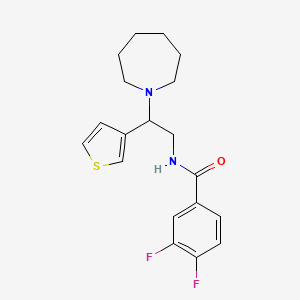
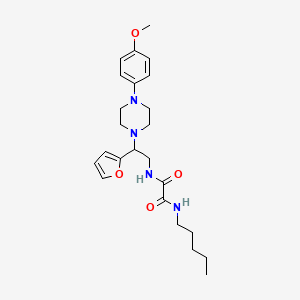
![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)